molecular formula C11H18N4O2S B2613413 Tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate CAS No. 2402828-76-4

Tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate

Cat. No.: B2613413
CAS No.: 2402828-76-4
M. Wt: 270.35
InChI Key: WZZLBNBADJOZBX-UHFFFAOYSA-N
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Description

This compound is likely to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of the tert-butyl carboxylate group suggests that it could be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals or biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the aminomethyl and thiadiazole groups. The tert-butyl carboxylate group could be introduced using tert-butyl alcohol under standard esterification conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The aminomethyl group would be attached to one of the carbon atoms of the azetidine ring, and the thiadiazole group would be attached to the nitrogen atom of the azetidine ring .


Chemical Reactions Analysis

As a derivative of azetidine, this compound would be expected to undergo reactions typical of azetidines, such as ring-opening reactions under acidic or basic conditions. The presence of the aminomethyl and thiadiazole groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, the aminomethyl group, and the thiadiazole group. For example, the presence of these polar groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse N-heterocycles including piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing therapeutic agents and natural product synthesis (Philip et al., 2020).

Biological Activities of Related Heterocycles

1,3,4-Thiadiazole and its derivatives are known for their broad pharmacological potentials, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. These scaffolds serve as crucial structural components for the development of new drug-like molecules, highlighting the significance of thiadiazole and related heterocycles in medicinal chemistry (Lelyukh, 2019).

Environmental Impact and Degradation

Research on the environmental fate of methyl tert-butyl ether (MTBE) and its derivatives, including tert-butyl alcohol (TBA), indicates their widespread presence in water systems due to their use as fuel additives. These studies emphasize the need for understanding the biodegradation pathways and the development of methods for efficient removal from the environment (Schmidt et al., 2004).

Optoelectronic Applications

Functionalized quinazolines and pyrimidines, which can be synthesized from precursors including tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate, are explored for their applications in optoelectronic materials. These compounds find use in luminescent small molecules, chelate compounds, and as components in electronic devices, showcasing the versatility of these heterocyclic scaffolds beyond pharmaceutical applications (Lipunova et al., 2018).

Future Directions

The study of azetidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Future research could involve investigating its synthesis, properties, and potential biological activity .

Properties

IUPAC Name

tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLBNBADJOZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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